
Gln-Phe-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gln-Phe-Tyr is a tripeptide composed of the amino acids glutamine, phenylalanine, and tyrosine Tripeptides like this compound are important in various biological processes and have significant roles in protein synthesis and function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Phe-Tyr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (tyrosine) to a solid resin. The amino acids are then sequentially added in the desired order (phenylalanine followed by glutamine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to allow the next amino acid to be added .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Gln-Phe-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: Reduction reactions are less common for this tripeptide but can involve the reduction of disulfide bonds if present.
Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Substitution: Nitration can be achieved using nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Dityrosine formation.
Substitution: Nitrated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Gln-Phe-Tyr has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its involvement in cellular signaling and metabolic pathways.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques such as HPLC
Wirkmechanismus
The mechanism of action of Gln-Phe-Tyr involves its interaction with specific molecular targets and pathways. The phenylalanine and tyrosine residues are known to participate in hydrophobic interactions and hydrogen bonding, respectively. These interactions are crucial for the peptide’s binding to receptors and enzymes. The glutamine residue can form hydrogen bonds and contribute to the overall stability of the peptide-receptor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gln-Phe-Trp: Similar tripeptide with tryptophan instead of tyrosine.
Gln-Phe-Val: Contains valine instead of tyrosine.
Gln-Phe-Leu: Contains leucine instead of tyrosine.
Uniqueness
Gln-Phe-Tyr is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity. The phenolic hydroxyl group of tyrosine allows for unique post-translational modifications, such as phosphorylation, which are not possible with other amino acids .
Eigenschaften
Molekularformel |
C23H28N4O6 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H28N4O6/c24-17(10-11-20(25)29)21(30)26-18(12-14-4-2-1-3-5-14)22(31)27-19(23(32)33)13-15-6-8-16(28)9-7-15/h1-9,17-19,28H,10-13,24H2,(H2,25,29)(H,26,30)(H,27,31)(H,32,33)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZVQZXPADLZIQFF-FHWLQOOXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


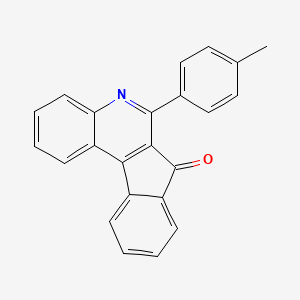
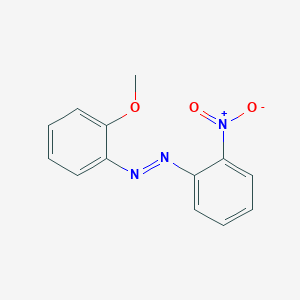
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)

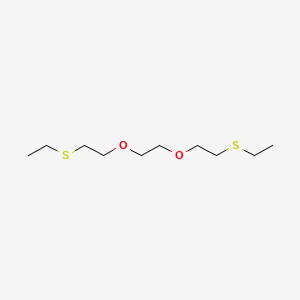
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
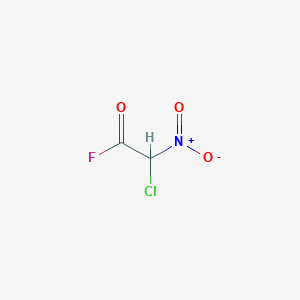

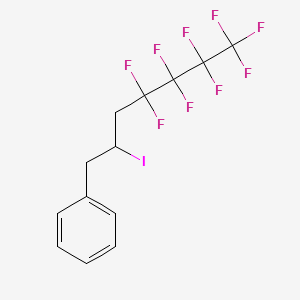

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
